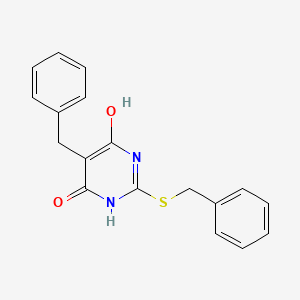

5-benzyl-2-(benzylthio)-6-hydroxy-4(3H)-pyrimidinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrimidinone derivatives often involves strategic functionalization to incorporate various substituents, enhancing the molecule's complexity and utility. For instance, the use of 1-hydroxy-4,6-dimethyl-2(1H)-pyrimidinone as a benzyloxycarbonylating agent illustrates a method of introducing protective groups, which are pivotal in peptide synthesis due to their racemization resistance during the synthesis process (Katoh et al., 1996).

Molecular Structure Analysis

The molecular structure of pyrimidinone derivatives is characterized by their heterocyclic core, which influences their electronic and spatial configuration. The conformation of the pyrimidine ring, for example, can adopt structures that significantly impact the molecule's reactivity and interaction with other entities. The crystallization and structural elucidation of such compounds through X-ray diffraction studies shed light on their conformational preferences and potential for intermolecular interactions (Savant et al., 2015).

Chemical Reactions and Properties

Pyrimidinones can undergo a variety of chemical reactions, including substitutions and cyclizations, that enable the formation of novel heterocyclic frameworks. The reactivity of these compounds is significantly influenced by the presence of substituents, which can direct reaction pathways and outcomes. For example, the transformation of pyrimidinones into antithrombotic compounds through thermal fusion with ureas illustrates their versatility in synthetic chemistry (Furrer et al., 1994).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with enzymes such as α-glucosidase and protein kinases . These enzymes play crucial roles in various biological processes, including carbohydrate metabolism and signal transduction.

Mode of Action

It is suggested that similar compounds inhibit their target enzymes by establishing non-covalent interactions with critical residues within the active site . This interaction can lead to changes in the enzyme’s activity, thereby affecting the biochemical processes in which these enzymes are involved.

Biochemical Pathways

Based on its potential targets, this compound could influence pathways related to carbohydrate metabolism (via α-glucosidase inhibition) and signal transduction (via protein kinase inhibition) .

Result of Action

Similar compounds have been found to exhibit antioxidant, cytotoxic, and enzyme inhibitory activities . These activities can lead to various cellular effects, including changes in cell viability and metabolic activity.

Safety and Hazards

Eigenschaften

IUPAC Name |

5-benzyl-2-benzylsulfanyl-4-hydroxy-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c21-16-15(11-13-7-3-1-4-8-13)17(22)20-18(19-16)23-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJGSWTWJFRHBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(N=C(NC2=O)SCC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5677794.png)

![ethyl 4-[(4-hydroxyphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5677802.png)

![N-({1-[2-(1,2-benzisoxazol-3-yl)acetyl]piperidin-3-yl}methyl)-2-furamide](/img/structure/B5677812.png)

![2-{2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]ethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5677819.png)

![N-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5677830.png)

![3-[(3R*,4S*)-4-(dimethylamino)-1-({[3-(methylthio)phenyl]amino}carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B5677832.png)

![2-ethyl-4-phenyl-9-(1-pyrrolidinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5677834.png)

![(3R*,4S*)-1-[2-chloro-5-(trifluoromethyl)benzoyl]-4-propylpyrrolidin-3-amine](/img/structure/B5677842.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5677851.png)

![1-[2-(2-chlorophenoxy)ethyl]piperidine](/img/structure/B5677853.png)

![N-{3-[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl}-4-methylbenzamide](/img/structure/B5677870.png)

![8-fluoro-2-{[{[1-(hydroxymethyl)cyclobutyl]methyl}(methyl)amino]methyl}quinolin-4-ol](/img/structure/B5677876.png)